

# Solving tablet sticking issues in valsartan manufacturing

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## Compound of Interest

Compound Name: *Valsartan disodium*

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## Technical Support Center: Valsartan Tablet Manufacturing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address tablet sticking issues commonly encountered during the manufacturing of valsartan tablets.

## Troubleshooting Guide

Question: We are experiencing significant sticking of valsartan tablets to the punch faces. What are the potential causes and how can we troubleshoot this issue?

Answer:

Tablet sticking during valsartan manufacturing is a multifaceted issue stemming from formulation, processing, and environmental factors. A systematic approach is crucial for effective troubleshooting.

### 1. Formulation-Related Causes and Solutions:

- Moisture Content: Valsartan's hygroscopic nature makes it prone to sticking, especially in the presence of excess moisture.<sup>[1][2]</sup> Capillary action due to high moisture content can increase adhesion forces between the granules and the punch tip.<sup>[3][4]</sup>

- Solution: Dry the granules adequately, aiming for a moisture content below 2%.[\[2\]](#)  
Consider using a non-aqueous granulation solvent like isopropyl alcohol if wet granulation is employed.[\[2\]](#)
- Inadequate Lubrication: Insufficient or improperly mixed lubricant is a primary cause of sticking.[\[5\]](#) Lubricants form a barrier between the tablet surface and the punch faces, reducing friction.[\[6\]](#)[\[7\]](#)
  - Solution: Optimize the lubricant (e.g., magnesium stearate) concentration. Conduct a lubricant sensitivity study to determine the optimal level that minimizes sticking without negatively impacting tablet hardness and dissolution. Over-lubrication can also lead to decreased tablet strength.[\[8\]](#)[\[9\]](#)
- Binder Concentration: Excessive binder can lead to harder granules that are more prone to sticking.
  - Solution: Evaluate and optimize the binder concentration in your formulation.
- Excipient Compatibility: Incompatibility between valsartan and certain excipients can contribute to sticking.
  - Solution: Ensure all excipients are compatible with valsartan. Studies have shown valsartan to be incompatible with crospovidone and hypromellose under accelerated stability conditions.[\[10\]](#)

## 2. Processing-Related Causes and Solutions:

- Compression Force: Inadequate compression force can result in softer tablets with higher sticking tendencies. Conversely, excessive force can also sometimes exacerbate sticking.
  - Solution: Optimize the main compression force. A study on a valsartan and pravastatin fixed-dose combination tablet found an ideal compression force range of 8 to 12 kN.[\[11\]](#) Increasing compression force generally increases tablet hardness and can reduce sticking.[\[12\]](#)[\[13\]](#)
- Compression Speed (Turret Speed): High turret speeds can lead to insufficient dwell time, air entrapment, and increased friction, all of which can contribute to sticking.

- Solution: Optimize the turret speed. A study indicated an ideal press speed range of 15 to 25 rpm for a valsartan combination tablet.[11]
- Tooling: Worn or improperly maintained punches and dies can have surface imperfections that promote sticking.
  - Solution: Regularly inspect and polish punches and dies. Ensure proper cleaning and storage procedures are followed. Consider using tooling with specialized coatings to reduce sticking.

### 3. Environmental Causes and Solutions:

- Humidity: High ambient humidity can cause the hygroscopic valsartan formulation to absorb moisture, leading to sticking.
  - Solution: Control the relative humidity (RH) of the manufacturing suite. For valsartan and sacubitril tablets, a relative humidity of not more than 40-50% is recommended.[1] Maintaining RH below 40% at all stages is advisable.[2]
- Temperature: Elevated temperatures can soften certain excipients, increasing their tackiness and the likelihood of sticking.
  - Solution: Maintain a controlled temperature in the compression room.

## Frequently Asked Questions (FAQs)

**Q1:** What is the recommended concentration of magnesium stearate to prevent sticking in valsartan tablets?

**A1:** The optimal concentration of magnesium stearate typically ranges from 0.5% to 2.0% w/w. However, the exact amount should be determined through a lubricant sensitivity study for your specific formulation. Over-lubrication can negatively impact tablet hardness and dissolution.[8][9]

**Q2:** How does compression force affect valsartan tablet sticking?

**A2:** Compression force plays a critical role. Insufficient force can lead to weak tablets that are more prone to sticking. Increasing the compression force generally increases tablet hardness

and reduces sticking.[12][13] However, an optimal range must be determined, as excessive force can sometimes cause other tableting issues. For a valsartan combination tablet, a range of 8 to 12 kN was found to be ideal.[11]

Q3: What are the ideal environmental conditions for manufacturing valsartan tablets?

A3: Due to the hygroscopic nature of valsartan, environmental control is crucial. It is recommended to maintain the relative humidity below 40-50% and to control the temperature in the manufacturing area.[1][2]

Q4: Can the type of granulation process influence sticking?

A4: Yes. While wet granulation is a common method, if not properly controlled, it can introduce excess moisture, leading to sticking.[14] If sticking persists with wet granulation, consider using a non-aqueous solvent like isopropanol or exploring dry granulation methods such as slugging or roller compaction.[2]

Q5: What analytical tests can be used to evaluate the effectiveness of troubleshooting efforts?

A5: Key in-process and finished product tests include:

- Tablet Hardness: To ensure tablets are within the target range (typically 4-10 kg/cm<sup>2</sup> for oral tablets).[15]
- Tablet Friability: To assess the tablet's ability to withstand abrasion. A weight loss of less than 1% is generally acceptable.[16]
- In-vitro Dissolution: To ensure that any changes made to the formulation or process do not negatively impact the drug release profile.[16][17][18]
- Visual Inspection: For signs of picking, sticking, or other surface defects.

## Data Presentation

Table 1: Recommended Starting Process Parameters for Valsartan Tablet Compression

Parameter	Recommended Range	Rationale
Relative Humidity	< 40-50%	Valsartan is hygroscopic; lower humidity prevents moisture absorption and sticking. <a href="#">[1]</a> <a href="#">[2]</a>
Temperature	20-25°C	Prevents softening of excipients that can lead to sticking.
Magnesium Stearate	0.5 - 2.0% w/w	Balances lubrication to prevent sticking with potential negative impacts on hardness and dissolution. <a href="#">[8]</a>
Compression Force	8 - 12 kN	Optimizes tablet hardness to reduce sticking. <a href="#">[11]</a>
Turret Speed	15 - 25 rpm	Ensures sufficient dwell time to prevent air entrapment and reduce friction. <a href="#">[11]</a>

Note: These are starting ranges and should be optimized for your specific formulation and equipment.

## Experimental Protocols

### 1. Protocol: Lubricant Sensitivity Study

**Objective:** To determine the optimal concentration of a lubricant (e.g., magnesium stearate) that minimizes sticking while maintaining acceptable tablet quality attributes.

**Methodology:**

- Prepare several small batches of the final valsartan blend with varying concentrations of magnesium stearate (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w).
- Ensure each batch is blended for a consistent and adequate time to ensure uniform lubricant distribution.

- Compress each batch into tablets using the target compression force and speed.
- During compression, visually inspect the punch faces for any signs of sticking or filming after a set number of compressions (e.g., every 500 tablets).
- Collect tablet samples from each batch and evaluate them for:
  - Hardness
  - Friability
  - Disintegration Time
  - In-vitro Dissolution Profile
- Analyze the data to identify the lubricant concentration that provides the best balance between preventing sticking and maintaining desired tablet quality.

## 2. Protocol: Optimization of Compression Parameters

Objective: To identify the optimal compression force and turret speed to minimize sticking and produce tablets with desired physical properties.

Methodology:

- Utilize a Design of Experiments (DoE) approach, such as a  $2^2$  full factorial design, with compression force and turret speed as the factors.[\[12\]](#)[\[13\]](#)
- Define the low and high levels for each factor based on equipment capabilities and preliminary trials (e.g., Compression Force: 8 kN and 12 kN; Turret Speed: 15 rpm and 25 rpm).[\[11\]](#)
- Prepare a single, homogenous batch of the final valsartan blend.
- Perform compression runs for all the experimental combinations defined by the DoE.
- During each run, monitor for sticking and collect tablet samples.

- Evaluate the collected tablets for critical quality attributes (CQAs) such as hardness, thickness, friability, and disintegration time.
- Analyze the results using statistical software to determine the main effects and interactions of the process parameters on the CQAs.
- Identify the optimal operating ranges for compression force and turret speed that result in minimal sticking and tablets that meet all quality specifications.

### 3. Protocol: Tablet Hardness and Friability Testing

Objective: To assess the mechanical strength of the compressed valsartan tablets.

Methodology for Hardness Testing:[15][19]

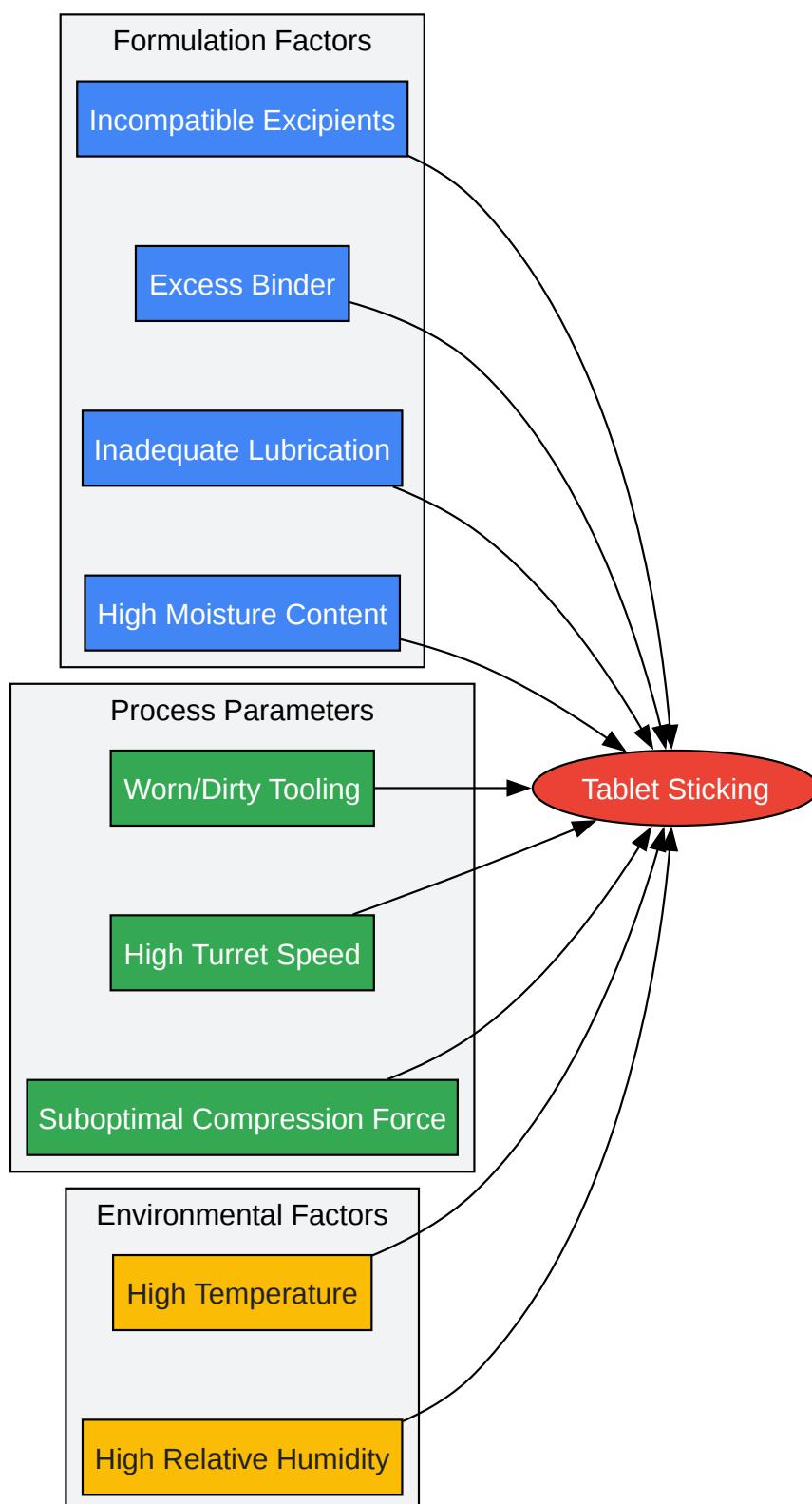
- Use a calibrated tablet hardness tester.
- Place a single tablet on the testing platform.
- Initiate the test, applying a diametrical crushing force until the tablet fractures.
- Record the force required to break the tablet in kilograms (kg) or Newtons (N).
- Repeat for a representative sample of tablets (e.g., n=10) and calculate the average hardness.

Methodology for Friability Testing:[15][20]

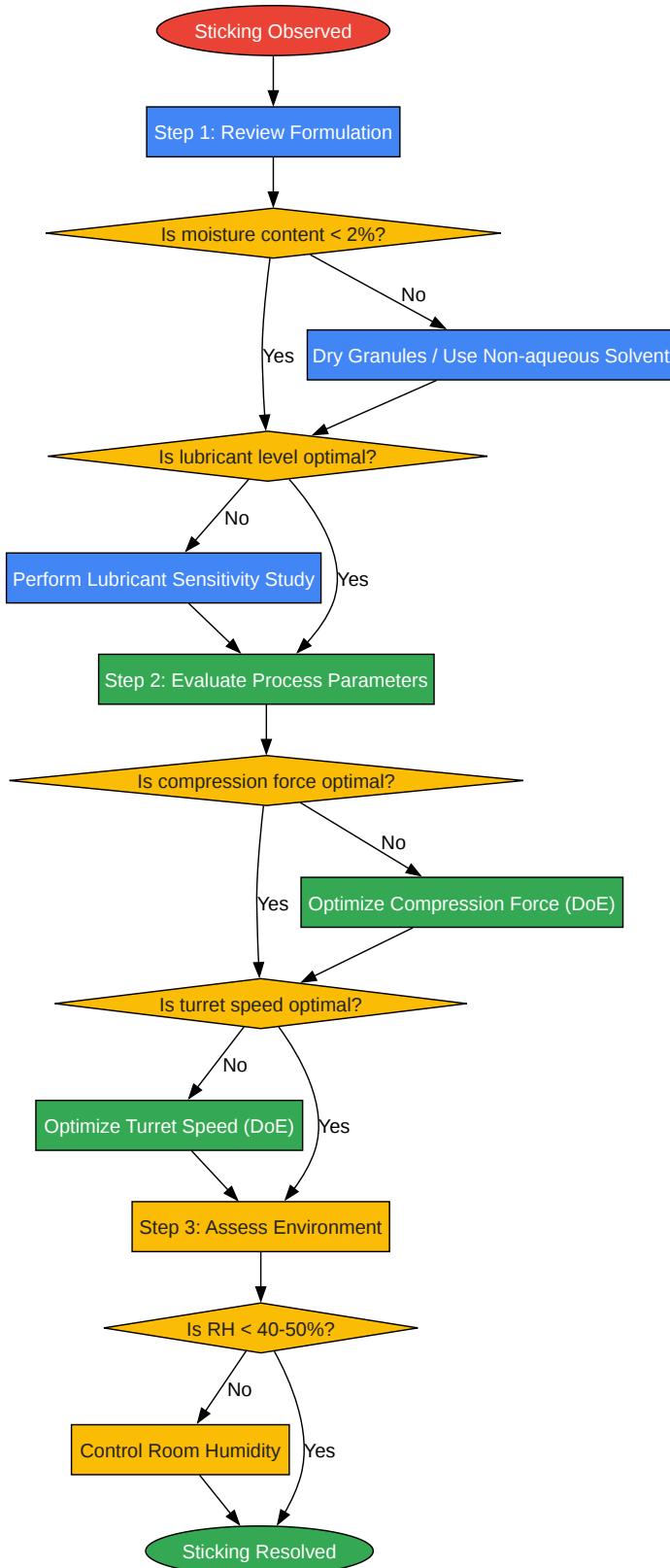
- Take a sample of tablets (for tablets with a unit weight  $\leq$  650 mg, use a sample as close as possible to 6.5 g; for tablets  $>$  650 mg, use 10 tablets).[20]
- Accurately weigh the initial sample (W\_initial).
- Place the tablets in a friabilator drum.
- Rotate the drum 100 times.[20]
- Remove the tablets, carefully de-dust them, and accurately re-weigh the sample (W\_final).

- Calculate the percentage friability using the formula:  $\% \text{ Friability} = [(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] * 100$

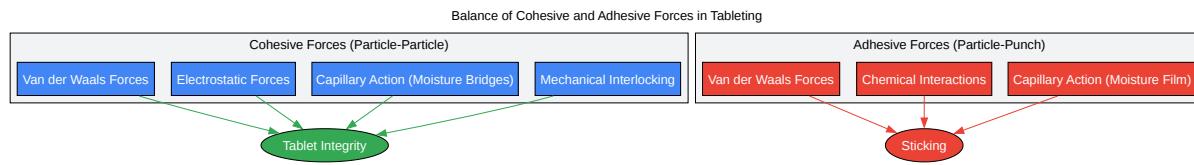
## Visualizations

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Caption: Factors contributing to tablet sticking in valsartan manufacturing.

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Caption: A systematic workflow for troubleshooting tablet sticking issues.

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Caption: The interplay of cohesive and adhesive forces determining tablet sticking.

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